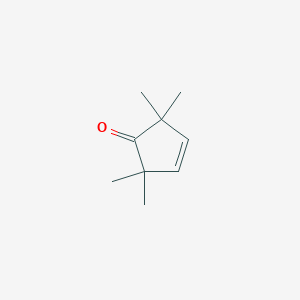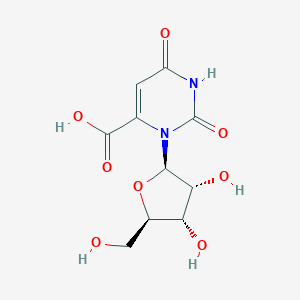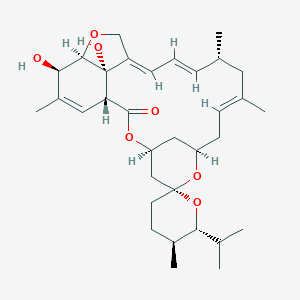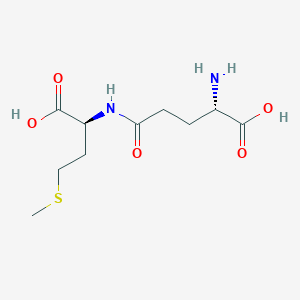
γ-谷氨酰甲硫氨酸
描述
Gamma-Glutamylmethionine is a compound that belongs to the family of gamma-glutamyl peptides. These compounds are characterized by the presence of a gamma-glutamyl bond, which is a unique linkage between the gamma-carboxyl group of glutamate and the amino group of another amino acid, in this case, methionine. Gamma-Glutamylmethionine is of interest due to its potential roles in various biological processes and its applications in scientific research.
科学研究应用
Gamma-Glutamylmethionine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage, as well as the reactivity of gamma-glutamyl peptides.
Biology: Investigated for its role in cellular processes, such as amino acid transport and metabolism, as well as its potential involvement in signaling pathways.
Medicine: Explored for its therapeutic potential in modulating oxidative stress and inflammation, as well as its use as a biomarker for certain diseases.
Industry: Utilized in the development of enzymatic processes for the synthesis of gamma-glutamyl peptides and related compounds.
作用机制
Target of Action
Gamma-Glutamylmethionine primarily targets the Glutathione synthetase and N-methyl-D-aspartate (NMDA) receptors . Glutathione synthetase is a key enzyme involved in glutathione metabolism, playing a critical role in antioxidant defense, detoxification, and inflammation processes . NMDA receptors are ionotropic receptors for the neurotransmitter glutamate, which play a key role in neuronal plasticity and memory function .
Mode of Action
Gamma-Glutamylmethionine interacts with its targets through a process known as transpeptidation . This process involves the cleavage of the γ-glutamyl bond of glutathione, resulting in the release of the γ-glutamyl group, which can then be transferred to other amino acids or short peptides . In the context of NMDA receptors, gamma-Glutamylmethionine partially activates these receptors, exhibiting better efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
The action of gamma-Glutamylmethionine affects the glutathione metabolism . This metabolism involves two ATP-dependent synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway . The released γ-glutamyl group can be transferred to water or to some amino acids and peptides, leading to the formation of γ-glutamyl amino acids, which are then transported into the cell .
Pharmacokinetics
It is known that the compound is involved in the γ-glutamyl cycle, which includes two atp-dependent gsh synthesis steps and a specific gsh degradation pathway . More research is needed to fully understand the ADME properties of gamma-Glutamylmethionine.
Result of Action
The action of gamma-Glutamylmethionine results in the regulation of the cellular levels of the antioxidant molecule glutathione . This regulation plays a critical role in maintaining cellular redox homeostasis . Moreover, gamma-Glutamylmethionine can exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced .
Action Environment
The action, efficacy, and stability of gamma-Glutamylmethionine can be influenced by various environmental factors. For instance, the production of gamma-Glutamylmethionine may reflect the activity of the GSH cycle and, thus, indirectly, the cell’s defense against oxidative stress . More research is needed to fully understand how environmental factors influence the action of gamma-Glutamylmethionine.
准备方法
Synthetic Routes and Reaction Conditions
Gamma-Glutamylmethionine can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of gamma-glutamyl transpeptidase, an enzyme that catalyzes the transfer of the gamma-glutamyl group from a donor molecule, such as glutathione, to an acceptor molecule, such as methionine. This reaction typically occurs under mild conditions, such as physiological pH and temperature.
The chemical synthesis of gamma-glutamylmethionine involves the protection of functional groups, activation of the gamma-carboxyl group of glutamate, and subsequent coupling with methionine. This process requires the use of protecting groups to prevent unwanted side reactions and activating agents, such as carbodiimides, to facilitate the formation of the gamma-glutamyl bond.
Industrial Production Methods
Industrial production of gamma-glutamylmethionine may involve large-scale enzymatic synthesis using recombinant gamma-glutamyl transpeptidase expressed in microbial hosts, such as Escherichia coli or Bacillus subtilis. The fermentation process can be optimized to maximize enzyme yield and activity, followed by purification and immobilization of the enzyme for repeated use in the synthesis of gamma-glutamylmethionine.
化学反应分析
Types of Reactions
Gamma-Glutamylmethionine undergoes various chemical reactions, including hydrolysis, oxidation, and transpeptidation.
Hydrolysis: The gamma-glutamyl bond can be cleaved by hydrolytic enzymes, such as gamma-glutamyl transpeptidase, resulting in the release of glutamate and methionine.
Oxidation: Methionine residues in gamma-glutamylmethionine can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Transpeptidation: Gamma-glutamylmethionine can participate in transpeptidation reactions, where the gamma-glutamyl group is transferred to another amino acid or peptide.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using gamma-glutamyl transpeptidase at physiological pH and temperature.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, under controlled conditions to prevent over-oxidation.
Transpeptidation: Gamma-glutamyl transpeptidase in the presence of an acceptor amino acid or peptide at physiological pH and temperature.
Major Products Formed
Hydrolysis: Glutamate and methionine.
Oxidation: Methionine sulfoxide or methionine sulfone.
Transpeptidation: Gamma-glutamyl derivatives of other amino acids or peptides.
相似化合物的比较
Gamma-Glutamylmethionine can be compared with other gamma-glutamyl compounds, such as gamma-glutamylcysteine, gamma-glutamylglutamine, and gamma-glutamyltaurine.
Gamma-Glutamylcysteine: A key intermediate in glutathione biosynthesis, involved in cellular antioxidant defense.
Gamma-Glutamylglutamine: Involved in nitrogen metabolism and transport in plants and microorganisms.
Gamma-Glutamyltaurine: Exhibits immunomodulatory and neuroprotective effects.
Gamma-Glutamylmethionine is unique due to its specific interaction with methionine, an essential amino acid involved in protein synthesis and methylation reactions. This uniqueness makes it a valuable compound for studying the metabolism and function of methionine and related pathways.
属性
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSKRXMANOPQY-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315153 | |
| Record name | γ-Glutamylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17663-87-5 | |
| Record name | γ-Glutamylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17663-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 231 °C | |
| Record name | gamma-Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![SODIUM 2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLE-5-SULFONATE](/img/structure/B106518.png)
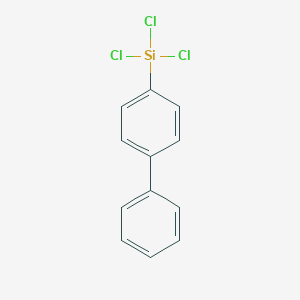
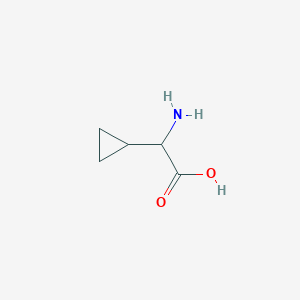
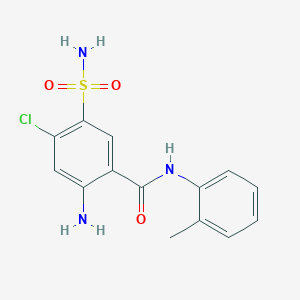
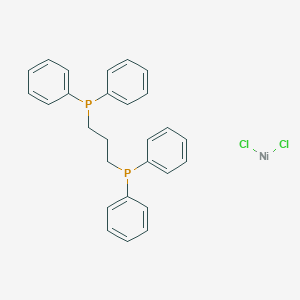
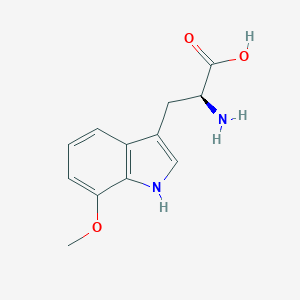
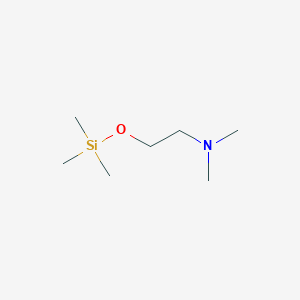
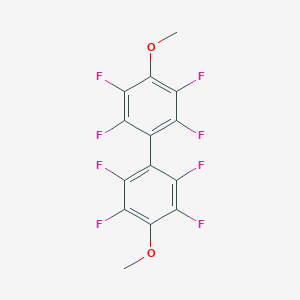
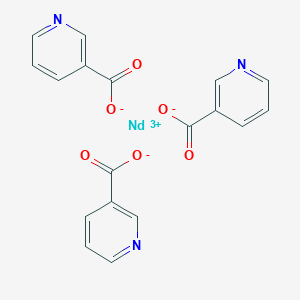
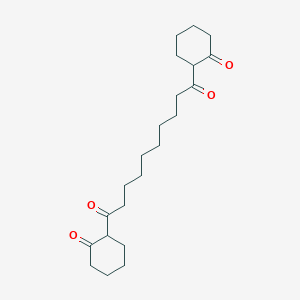
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
